
ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized from isatoic anhydride and primary amines through cyclization reactions.
Carbamate Formation: The quinazoline derivative is then reacted with ethyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound of the quinazoline family, known for its wide range of biological activities.
Quinazolinone: A derivative with a carbonyl group at the 4-position, exhibiting various pharmacological properties.
Benzoxazinone: A structurally related compound with similar biological activities.
Uniqueness
Ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the carbamate moiety enhances its potential as a pharmacologically active compound, making it a valuable candidate for drug development and research .
Propiedades
Fórmula molecular |
C18H19N3O2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate |
InChI |
InChI=1S/C18H19N3O2/c1-2-23-18(22)20-17-19-16-11-7-6-10-15(16)13-21(17)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,20,22) |
Clave InChI |
IOXZEJMQDWOACX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


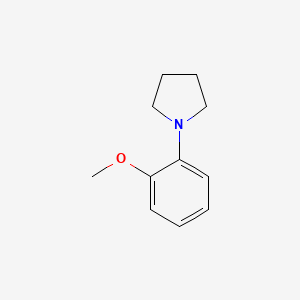
![2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol](/img/structure/B13871111.png)
![6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13871113.png)
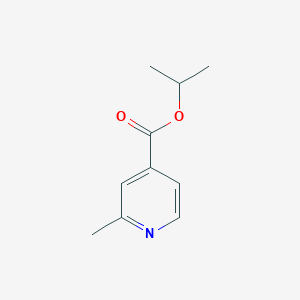

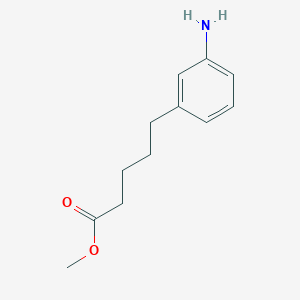
![Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13871145.png)



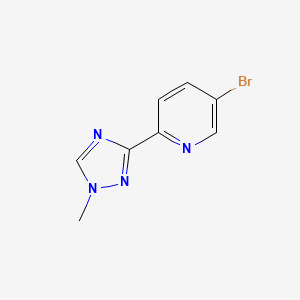
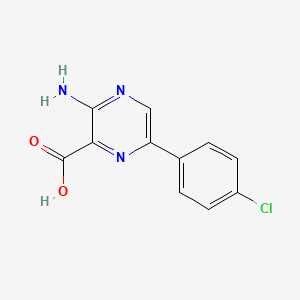
![4-[(3-cyanophenyl)sulfonylamino]benzoic Acid](/img/structure/B13871206.png)

